Elevated Lipophilicity (LogP) Compared to Non-Fluorinated Cyclohexaneacetonitrile
The introduction of two fluorine atoms at the 4-position of the cyclohexyl ring significantly increases the calculated partition coefficient (LogP) of 2-(4,4-Difluorocyclohexyl)acetonitrile compared to its non-fluorinated counterpart, cyclohexaneacetonitrile. This increased lipophilicity can enhance membrane permeability and potentially alter the compound's distribution and pharmacokinetic profile when incorporated into a larger molecule .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.72558 |
| Comparator Or Baseline | Cyclohexaneacetonitrile: 2.48038 [1] |
| Quantified Difference | +0.245 (approx. 10% increase) |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
Quantifiable differences in LogP are critical for medicinal chemists to predict and optimize ADME properties, making the fluorinated compound a strategically distinct choice for modulating a drug candidate's behavior.
- [1] Molbase. (n.d.). Cyclohexaneacetonitrile. Retrieved from https://m.molbase.cn/moldata/261591.html View Source
